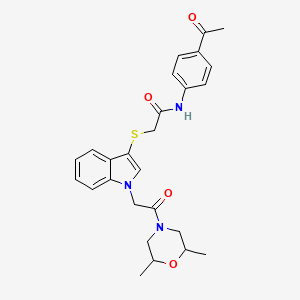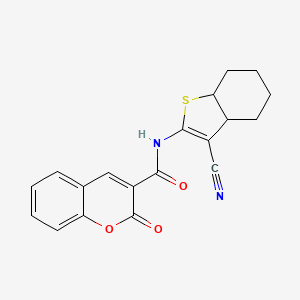
2-(Cyclopentylamino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Cyclopentylamino)nicotinonitrile” is a chemical compound with the empirical formula C11H13N3. It has a molecular weight of 187.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-(Cyclopentylamino)nicotinonitrile” is N#CC1=CC=CN=C1NC2CCCC2 . This notation provides a way to represent the structure of the chemical compound in a textual format.Physical And Chemical Properties Analysis
“2-(Cyclopentylamino)nicotinonitrile” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Selective Toxicity and Insecticide Mechanisms
Neonicotinoids, including compounds related to 2-(Cyclopentylamino)nicotinonitrile, demonstrate selective toxicity towards insects over mammals due to differences in nicotinic acetylcholine receptor (nAChR) structures between these species. These compounds act as agonists at insect nAChRs, offering a safer and effective insecticide alternative with low toxicity to non-target organisms. The distinct interaction between neonicotinoids and insect nAChRs, attributed to specific binding sites, underscores the innovative approach of utilizing such compounds in pest management and agricultural practices while ensuring environmental safety (Tomizawa & Casida, 2003).
Development of Pseudocapacitors
Research into the development of pseudocapacitors highlights the application of nickel cobalt sulfide (NiCo2S4) nanotube arrays grown on carbon fiber paper, demonstrating superior electrical conductivity and pseudocapacitive properties. This technology utilizes electroactive materials for energy storage, offering insights into the potential use of nicotinonitrile derivatives in enhancing the performance of energy storage devices. The significant increase in discharge areal capacitance presented by these materials points towards advancements in the design of high-performance pseudocapacitors and the exploration of nicotinonitrile derivatives in the field of electrochemistry (Xiao et al., 2014).
Synthesis of Aromatic C-H Bond Cyanation
The Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles showcases the application of nicotinonitrile derivatives in organic synthesis. This process involves the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as a "CN" source, demonstrating the versatility of nicotinonitrile derivatives in facilitating the synthesis of complex organic molecules. This method highlights the potential of nicotinonitrile derivatives in pharmaceutical chemistry and drug development, providing a pathway for the synthesis of compounds with varied medicinal properties (Dong et al., 2015).
Antibacterial Activity
The microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) demonstrates the antibacterial activity of nicotinonitrile derivatives. These compounds exhibit potent efficacy against Staphylococcus aureus and Enterococcus faecalis, comparable to ciprofloxacin, highlighting their potential as new antibacterial agents. Such findings underscore the importance of nicotinonitrile derivatives in the development of novel antimicrobial therapies, contributing to the fight against drug-resistant bacterial infections (Mekky & Sanad, 2022).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(cyclopentylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXRNSZZOUYFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)
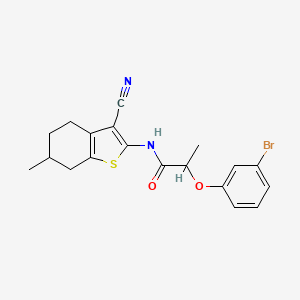
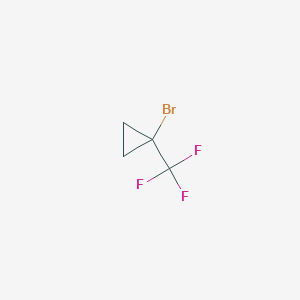

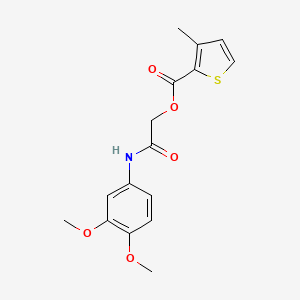



![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)

![N-(4-chlorobenzyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2769850.png)
